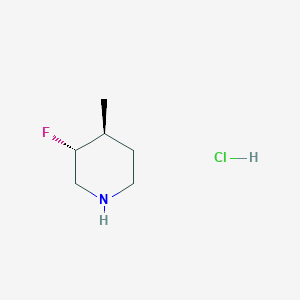

trans-3-Fluoro-4-methylpiperidinehydrochloride

Description

Properties

Molecular Formula |

C6H13ClFN |

|---|---|

Molecular Weight |

153.62 g/mol |

IUPAC Name |

(3R,4S)-3-fluoro-4-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

IVOIZMQEPDOLEK-GEMLJDPKSA-N |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1F.Cl |

Canonical SMILES |

CC1CCNCC1F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of trans-3-Fluoro-4-methylpiperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it to different reduced forms, potentially altering the functional groups on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicine, trans-3-Fluoro-4-methylpiperidine hydrochloride is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of trans-3-Fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : trans-3-Fluoro-4-methylpiperidine hydrochloride

- CAS No.: 374794-76-0

- Molecular Formula : C₆H₁₃ClFN

- Molecular Weight : 153.63 g/mol

- Structure : A six-membered piperidine ring with a fluorine atom at the 3rd position and a methyl group at the 4th position in the trans configuration, forming a hydrochloride salt .

Key Characteristics :

- The fluorine atom introduces electronegativity, influencing electronic properties and metabolic stability.

- The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

Comparison with Structurally Similar Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS No.: 65214-86-0

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences: Substituents: Features a diphenylmethoxy group at the 4th position instead of fluorine and methyl. Applications: Likely used in receptor-binding studies due to the bulky aromatic substituents, which may enhance affinity for hydrophobic pockets . Safety: Limited ecotoxicological data; environmental impact understudied .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

- CAS No.: 1779974-06-9

- Key Differences :

- Substituents : Contains two fluorine atoms at the 3rd position and a carboxylate ester at the 4th position.

- Reactivity : The carboxylate group enables participation in nucleophilic reactions, distinguishing it from the target compound’s methyl group .

- Applications : Widely used as a synthetic intermediate in drug development, particularly for fluorinated bioactive molecules.

3-(2-Methylphenoxy)piperidine Hydrochloride

- CAS No.: 1858256-18-4

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- Key Differences: Substituents: A 2-methylphenoxy group at the 3rd position introduces aromaticity and steric hindrance. Safety: Standard first-aid measures for piperidine derivatives apply (e.g., rinsing for eye contact, fresh air for inhalation) .

4-(3-Methoxyphenyl)piperidine Hydrochloride

- CAS No.: 325808-20-6

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- Key Differences: Substituents: A 3-methoxyphenyl group at the 4th position provides electron-donating properties via the methoxy group. Applications: Potential use in CNS drug development due to the methoxy group’s ability to cross the blood-brain barrier .

Structural and Functional Analysis

Electronic Effects

- Fluorine vs.

Steric and Conformational Impacts

- Methyl vs. Bulky Substituents: The methyl group in the target compound imposes moderate steric hindrance, whereas diphenylmethoxy or phenoxy groups (e.g., 3-(2-Methylphenoxy)piperidine) significantly alter ring conformation and binding kinetics .

Solubility and Physicochemical Properties

| Compound | Molecular Weight | Polar Groups | Predicted Solubility |

|---|---|---|---|

| trans-3-Fluoro-4-methylpiperidine HCl | 153.63 | Fluorine, HCl salt | High in polar solvents |

| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | Diphenylmethoxy, HCl | Moderate (lipophilic) |

| 3-(2-Methylphenoxy)piperidine HCl | 227.73 | Phenoxy, HCl | Low to moderate |

Q & A

Q. What are the critical considerations for synthesizing trans-3-Fluoro-4-methylpiperidine hydrochloride with high stereochemical purity?

Stereochemical control during synthesis requires optimizing reaction conditions, such as solvent polarity and temperature. For example, hydrolysis in aprotic solvents like cyclic ethers (e.g., tetrahydrofuran) can favor trans-configuration retention, as demonstrated in analogous piperidine derivatives . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) may enhance stereopurity. Characterization using chiral HPLC or NMR with chiral shift reagents is essential to confirm configuration .

Q. How can researchers validate the structural identity of trans-3-Fluoro-4-methylpiperidine hydrochloride?

A multi-technique approach is recommended:

- NMR : Compare and spectra with computational predictions (e.g., density functional theory) to verify substituent positions.

- Mass Spectrometry : Confirm molecular weight (MW: 153.58 g/mol) via high-resolution MS .

- X-ray Crystallography : Resolve stereochemistry definitively, though this requires high-quality single crystals .

Cross-referencing with databases like PubChem or patent literature ensures consistency with reported data .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of hydrochloride vapors.

- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does the trans configuration influence the compound’s reactivity in medicinal chemistry applications?

The trans configuration affects steric and electronic interactions in receptor binding. For example, in piperidine-based inhibitors, the trans-fluorine and methyl groups may enhance selectivity for enzymes with hydrophobic active sites. Computational docking studies (e.g., AutoDock Vina) paired with structure-activity relationship (SAR) analysis can elucidate these effects .

Q. What methodologies resolve contradictions in spectroscopic data between synthetic batches?

- Batch Comparison : Analyze multiple batches via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to check for impurities .

- Isotopic Labeling : Use deuterated solvents in NMR to isolate signal splitting caused by fluorine coupling .

- Collaborative Validation : Cross-check data with independent labs or published crystallographic data (e.g., CCDC entries) .

Q. How can researchers optimize the compound’s stability under varying pH conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via UV-Vis or LC-MS.

- Degradation Pathways : Identify hydrolysis products (e.g., free piperidine or fluorinated byproducts) and adjust formulation excipients (e.g., antioxidants) accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.